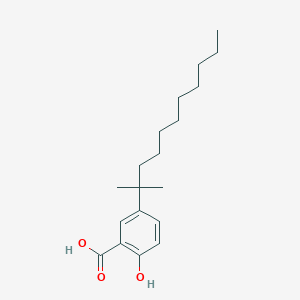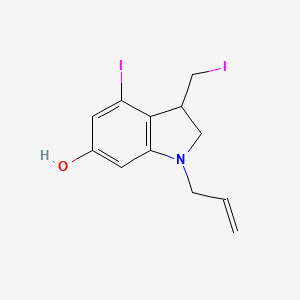
1,2-Dibromodec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromodec-1-ene is an organobromine compound with the molecular formula C10H18Br2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound features a double bond between the first and second carbon atoms, with bromine atoms attached to the first and second carbon atoms. This structure makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dibromodec-1-ene can be synthesized through the bromination of dec-1-ene. The reaction typically involves the addition of bromine (Br2) to dec-1-ene in an inert solvent like dichloromethane at room temperature. The reaction proceeds via a halogen addition mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of dec-1-ene and bromine into a reactor, with careful control of temperature and reaction time to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dibromodec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of dec-1-ene-1,2-diol.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form dec-1-yne.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions.
Bases: Potassium hydroxide, sodium ethoxide.
Electrophiles: Hydrogen halides, halogens.
Major Products:
Dec-1-ene-1,2-diol: Formed through nucleophilic substitution.
Dec-1-yne: Formed through elimination reactions.
Aplicaciones Científicas De Investigación
1,2-Dibromodec-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions due to its reactivity.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromodec-1-ene involves its ability to act as an electrophile in chemical reactions. The bromine atoms attached to the carbon atoms make the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
1,2-Dibromoethane: Similar in structure but with a shorter carbon chain.
1,2-Dibromopropane: Another similar compound with a three-carbon chain.
Uniqueness: 1,2-Dibromodec-1-ene is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dibromoalkenes. This makes it suitable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
142799-51-7 |
|---|---|
Fórmula molecular |
C10H18Br2 |
Peso molecular |
298.06 g/mol |
Nombre IUPAC |
1,2-dibromodec-1-ene |
InChI |
InChI=1S/C10H18Br2/c1-2-3-4-5-6-7-8-10(12)9-11/h9H,2-8H2,1H3 |
Clave InChI |
HFGMGHZUPMOKEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
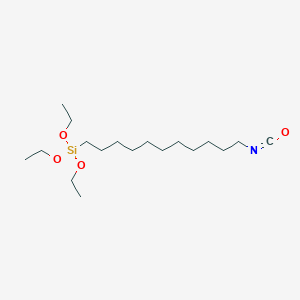
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
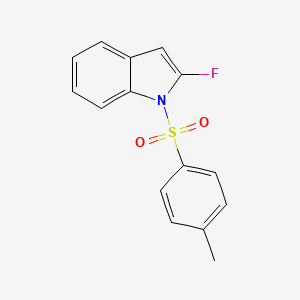

![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
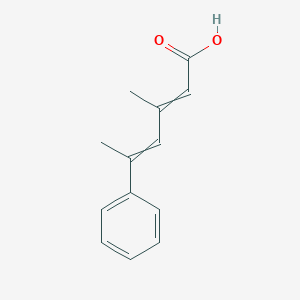
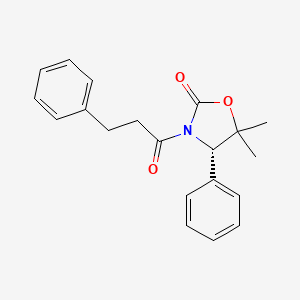
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
